4-Iodo-N-methyl-1H-pyrrole-2-carboxamide
CAS No.:
Cat. No.: VC15845419
Molecular Formula: C6H7IN2O
Molecular Weight: 250.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7IN2O |
|---|---|
| Molecular Weight | 250.04 g/mol |
| IUPAC Name | 4-iodo-N-methyl-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C6H7IN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10) |
| Standard InChI Key | XECWVGLGIBTQIO-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC(=CN1)I |
Introduction
Chemical Structure and Properties
Molecular Characterization
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1706433-20-6 | |
| IUPAC Name | 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide | |
| Molecular Formula | C₇H₉IN₂O | |
| Molecular Weight | 264.06 g/mol | |
| SMILES Code | O=C(C1=CC(I)=CN1)N(C)C |
The molecule features a pyrrole ring with iodine at the 4-position and a methyl-substituted carboxamide group at the 2-position. The iodine atom enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the carboxamide group provides hydrogen-bonding capacity, critical for interactions with biological targets .
Applications in Medicinal Chemistry
Role in Drug Development
This intermediate is pivotal for constructing:
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Antibacterial Agents: Pyrrole-2-carboxamides with electron-withdrawing substituents (e.g., iodine) exhibit affinity for mycobacterial membrane proteins like MmpL3, a target in drug-resistant tuberculosis .
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Antiviral Compounds: Iodinated pyrrole derivatives may serve as scaffolds for inhibitors of viral polymerases, such as influenza A RNA-dependent RNA polymerase (RdRP) .
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Cancer Therapeutics: Related pyrrole-2,5-diones show antiproliferative activity against colon cancer cell lines, suggesting potential for antitumor applications .
| Application Area | Example Target/Activity | Reference |
|---|---|---|
| Tuberculosis | MmpL3 inhibition (MIC < 0.016 μg/mL) | |
| Influenza | PA-PB1 interface disruption | |
| Analgesia/Sedation | COX-2/COX-1 inhibition (phthalimide analogs) |
The compound should be stored in a dry, cool environment away from heat sources and incompatible materials (e.g., oxidizers) .
| Supplier | CAS Number | Purity (%) | Price (USD) | Notes |
|---|---|---|---|---|
| Chemenu | 1706433-20-6 | 97% | Inquiry | Research-focused |
| Ambeed | 1706433-20-6 | 95% | Inquiry | Includes COA/SDS |
| Bidepharm | 1706433-20-6 | 97% | ¥4459.00/1g | China-based supplier |
Pricing and availability vary by region; bulk orders may require direct negotiation .
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